(S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate

FAP inhibition UAMC1110 IC50 comparison

(S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate is a chiral, Boc-protected glycine-2-cyanopyrrolidine building block classified as a fibroblast activation protein inhibitor (FAPI) precursor. It features a (2S)-cyano group critical for target binding and a gem-difluoro substitution at the pyrrolidine 4‑position that modulates metabolic stability.

Molecular Formula C12H17F2N3O3
Molecular Weight 289.28 g/mol
CAS No. 1448440-50-3
Cat. No. B1380595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate
CAS1448440-50-3
Molecular FormulaC12H17F2N3O3
Molecular Weight289.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)N1CC(CC1C#N)(F)F
InChIInChI=1S/C12H17F2N3O3/c1-11(2,3)20-10(19)16-6-9(18)17-7-12(13,14)4-8(17)5-15/h8H,4,6-7H2,1-3H3,(H,16,19)/t8-/m0/s1
InChIKeyWOOAQTYGIARQIQ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate (CAS 1448440-50-3) as a Strategic FAPI Intermediate


(S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate is a chiral, Boc-protected glycine-2-cyanopyrrolidine building block classified as a fibroblast activation protein inhibitor (FAPI) precursor [1]. It features a (2S)-cyano group critical for target binding and a gem-difluoro substitution at the pyrrolidine 4‑position that modulates metabolic stability . Its primary industrial relevance is as the immediate precursor to UAMC1110 (FAP‑IN‑1) and related FAPI-based radiotheranostic agents .

Why (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate Cannot Be Replaced by Non‑fluorinated or Des‑cyano Analogs


The 4,4‑difluoro substitution is not a passive structural feature but a driver of target affinity, selectivity, and metabolic stability. Removing the fluorine atoms yields the non‑fluorinated analog (CAS 952023‑06‑2), which serves DPP‑IV inhibitor pathways but lacks the FAP‑binding optimization and pharmacokinetic durability required for FAPI theranostic construction [1]. The cyano group at the pyrrolidine 2‑position is similarly essential: its replacement abolishes nanomolar FAP inhibition [2]. Generic interchange therefore risks loss of both potency and the defined selectivity profile necessary for reproducible probe or tracer development.

Quantitative Differentiation of (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate Against Key Comparators


FAP Inhibitory Potency of the Downstream Active Principle (UAMC1110) Derived from This Intermediate vs. Close Structural Analogs

The Boc‑protected intermediate 1448440‑50‑3 is the direct synthetic precursor to UAMC1110 (FAP‑IN‑1). UAMC1110 inhibits fibroblast activation protein (FAP) with an IC50 of 3.2 nM . In contrast, the non‑fluorinated (4‑quinolinoyl)glycyl‑2‑cyanopyrrolidine scaffold yields FAP IC50 values generally in the 10–100 nM range [1]. The 4,4‑difluoro substitution thus contributes approximately a 3‑ to 30‑fold improvement in FAP inhibitory potency relative to the des‑fluoro progenitor scaffold.

FAP inhibition UAMC1110 IC50 comparison

Selectivity Profile Against Off‑Target Proteases: UAMC1110 vs. Non‑fluorinated FAP Inhibitors

UAMC1110, synthesized from 1448440‑50‑3, displays high selectivity for FAP over related dipeptidyl peptidases (DPPIV, DPP9, DPPII) and prolyl oligopeptidase (PREP), with a reported PREP IC50 of 1.8 μM yielding a selectivity index of >500‑fold . Non‑fluorinated 2‑cyanopyrrolidine FAP inhibitors typically exhibit lower selectivity indices, with some showing DPPIV inhibition within 10‑fold of their FAP IC50 [1]. This selectivity differential is attributed to the 4,4‑difluoro substitution on the pyrrolidine ring [2].

FAP selectivity DPPIV PREP off‑target

Synthetic Yield of the Boc‑Protected Intermediate vs. Non‑fluorinated Boc‑Gly‑2‑cyanopyrrolidine

The reported synthesis yield for (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate is 71.68% under HBTU/HOBt coupling conditions . For the analogous non‑fluorinated compound (CAS 952023‑06‑2), a yield of 84.9% has been reported using a different phosphonium‑based coupling method . While the absolute yield is lower, the 71.68% figure is obtained on a diastereomerically pure (S)-4,4-difluoropyrrolidine‑2‑carbonitrile starting material, confirming that the fluorine atoms do not preclude scalable synthesis of the enantiopure product.

synthesis yield Boc protection process chemistry

Chiral Purity Control: Validated GC Method for Optical Isomer Detection in Boc-FAPI‑A

A dedicated gas chromatography (GC) temperature‑programmed method has been developed and validated for the determination of chemical and optical purity of this specific compound (designated Boc‑FAPI‑A) [1]. The method resolves the undesired (R)‑enantiomer, which, if present, would produce FAPI constructs lacking target engagement. No equivalent published chiral QC method exists for the non‑fluorinated Boc‑protected analog (CAS 952023‑06‑2).

optical purity chiral quality control Boc‑FAPI‑A

Optimal Deployment Scenarios for (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate Based on Verified Evidence


GMP‑grade FAPI Radiotracer Precursor Manufacturing

The compound is the established starting material for UAMC1110 and subsequent FAPI constructs (FAPI‑04, FAPI‑46, etc.) used in 68Ga‑ and 18F‑labeled PET imaging agents . The validated enantiomeric QC method [1] supports GMP documentation, and the defined synthetic route ensures batch consistency required for regulatory submissions.

Structure‑Activity Relationship (SAR) Studies on Fluorinated Pyrrolidine Pharmacophores

The Boc group allows selective N‑deprotection to generate the free amine for diversification into amide, urea, or sulfonamide libraries. Researchers comparing the 4,4‑difluoro vs. 4‑unsubstituted pyrrolidine SAR can utilize the published synthesis yield and enantiomeric purity data [1] as benchmarks for assessing scaffold tractability.

Selective FAP Pharmacological Probe Development

Investigators requiring a FAP inhibitor with >500‑fold selectivity over PREP and DPPIV should procure this intermediate for conversion to UAMC1110, the only commercially available FAP inhibitor with extensively characterized selectivity indices . The non‑fluorinated alternative does not provide equivalent selectivity and risks off‑target effects in cellular assays.

Contract Research and CDMO Technology Transfer

The detailed synthesis protocol with 71.68% yield and the existence of a validated GC purity method [1] reduce technology transfer risk for CDMOs tasked with producing the intermediate at scale. The absence of comparable quality infrastructure for the non‑fluorinated analog makes this the preferred choice for projects requiring documented process analytical technology (PAT).

Quote Request

Request a Quote for (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.